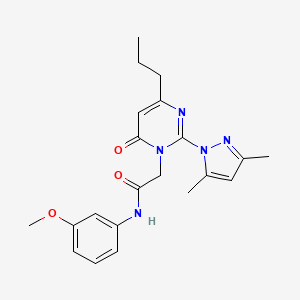

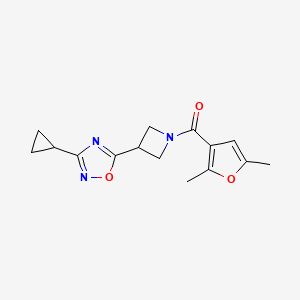

![molecular formula C8H16ClNO2 B2555634 7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride CAS No. 2377036-09-2](/img/structure/B2555634.png)

7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride, also known as ANA-12, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the TrkB receptor, which is a member of the neurotrophin receptor family. TrkB is known to play a crucial role in neuronal development, plasticity, and survival. ANA-12 has been shown to have promising effects in preclinical studies and is currently being investigated for its potential use in various neurological disorders.

Scientific Research Applications

Efficient Synthesis and Chemical Properties

Aminomethylation and Derivative Synthesis

A study by Khrustaleva et al. (2018) explored the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the efficient synthesis of new 3,7-Diazaspiro-[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. This process underscores the compound's utility in generating structurally complex and diverse molecular frameworks, which are crucial for the development of new chemical entities (Khrustaleva et al., 2018).

One-pot Synthesis Techniques

Huynh et al. (2017) reported a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This method highlights the compound's versatility and the efficiency of synthesizing spirocyclic compounds, which are of high interest in medicinal chemistry and drug design (Huynh et al., 2017).

Applications in Drug Discovery

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

Gurry et al. (2015) described a novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane, which was further applied in creating spirocyclic oxetane-fused benzimidazoles. This research demonstrates the compound's application in developing new tetracyclic systems with potential therapeutic properties (Gurry et al., 2015).

Novel GPR119 Agonists for Diabetes Treatment

Matsuda et al. (2018) focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. These compounds exhibit promising pharmacokinetic profiles and glucose-lowering effects in diabetic models, indicating their potential in diabetes treatment (Matsuda et al., 2018).

Anticancer Activity of Thia-Azaspiro Decane Derivatives

Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives with observed moderate to high inhibition activities against various cancer cell lines. This study highlights the compound's relevance in developing novel anticancer agents (Flefel et al., 2017).

properties

IUPAC Name |

7-azaspiro[3.5]nonane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-6-5-7(11)8(6)1-3-9-4-2-8;/h6-7,9-11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGONPUUOOFUASC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(CC2O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

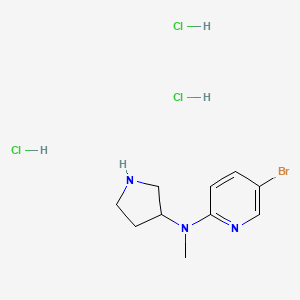

![6-bromo-N-{5-cyano-2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}pyridine-3-carboxamide](/img/structure/B2555552.png)

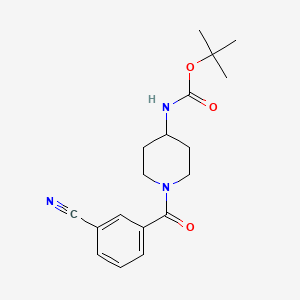

![Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2555555.png)

![2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)

![Ethyl 2-[2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2555568.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2555573.png)

![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)